4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound with a molecular formula of C₄₄H₃₀N₆ and a molecular weight of 642.75 g/mol . This compound is characterized by its multiple pyridine rings, which are known for their aromatic properties and ability to coordinate with metal ions. The structure of this compound makes it a valuable ligand in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine typically involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile . The synthetic route includes the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,6-dipyridin-2-ylpyridine with 4-bromobenzonitrile under palladium-catalyzed cross-coupling conditions.
Coordination with Metal Ions: The ligand is then coordinated with metal ions such as nickel, cobalt, or cadmium to form metal complexes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and materials science. the general principles of organic synthesis and coordination chemistry would apply, with a focus on optimizing reaction conditions and yields for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.
Scientific Research Applications
4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are studied for their structural and catalytic properties.
Materials Science: The metal complexes of this compound are investigated for their potential use in materials with unique electronic, photonic, and catalytic properties.
Electrocatalysis: Certain metal complexes of this compound have shown promise as electrocatalysts for hydrogen evolution reactions, which are important for renewable energy technologies.
Mechanism of Action
The mechanism of action of 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine primarily involves its ability to coordinate with metal ions. The multiple pyridine rings in the compound can form stable complexes with various metal ions, facilitating electron transfer and catalytic processes. The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: A similar compound with a benzonitrile group instead of the ethenyl linkage.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid: Another related compound with a carboxylic acid group.
4-([2,2’6’,2’‘-Terpyridin]-4’-yl)benzoic acid: A terpyridine derivative with a benzoic acid group.
Uniqueness
The uniqueness of 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine lies in its multiple pyridine rings and the ethenyl linkage, which provide a rigid and extended structure. This makes it particularly effective as a ligand in forming stable metal complexes with unique properties .
Properties
CAS No. |
853644-00-5 |
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Molecular Formula |
C44H30N6 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
4-[4-[2-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C44H30N6/c1-5-23-45-37(9-1)41-27-35(28-42(49-41)38-10-2-6-24-46-38)33-19-15-31(16-20-33)13-14-32-17-21-34(22-18-32)36-29-43(39-11-3-7-25-47-39)50-44(30-36)40-12-4-8-26-48-40/h1-30H |
InChI Key |
WCRQAPMCBYKGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=CC(=NC(=C6)C7=CC=CC=N7)C8=CC=CC=N8 |
Origin of Product |
United States |
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